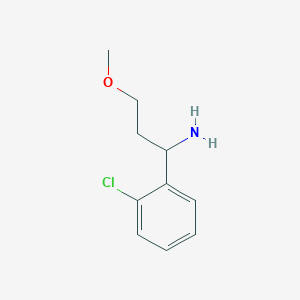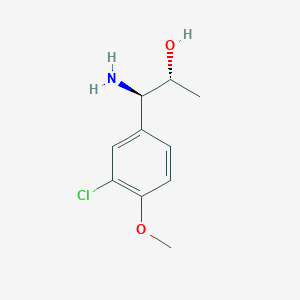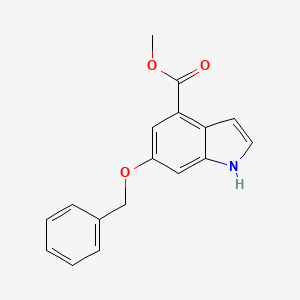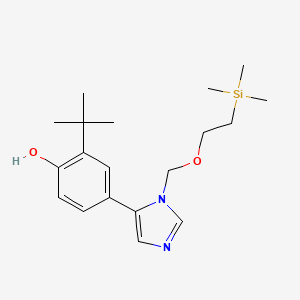
2-(Tert-butyl)-4-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-5-YL)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Tert-butyl)-4-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-5-YL)phenol is a complex organic compound that features a tert-butyl group, a trimethylsilyl group, and an imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butyl)-4-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-5-YL)phenol typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of the imidazole ring. Common reagents used in the synthesis include tert-butyl chloride, trimethylsilyl chloride, and various imidazole derivatives. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Tert-butyl)-4-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-5-YL)phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The tert-butyl and trimethylsilyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be employed.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted phenols and imidazoles.
Wissenschaftliche Forschungsanwendungen
2-(Tert-butyl)-4-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-5-YL)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and catalysts.
Wirkmechanismus
The mechanism of action of 2-(Tert-butyl)-4-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-5-YL)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the imidazole ring can coordinate with metal ions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **2-(Tert-butyl)-4-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-5-YL)benzene
- **2-(Tert-butyl)-4-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-5-YL)aniline
Uniqueness
2-(Tert-butyl)-4-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-5-YL)phenol is unique due to the presence of both the tert-butyl and trimethylsilyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
Eigenschaften
Molekularformel |
C19H30N2O2Si |
|---|---|
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
2-tert-butyl-4-[3-(2-trimethylsilylethoxymethyl)imidazol-4-yl]phenol |
InChI |
InChI=1S/C19H30N2O2Si/c1-19(2,3)16-11-15(7-8-18(16)22)17-12-20-13-21(17)14-23-9-10-24(4,5)6/h7-8,11-13,22H,9-10,14H2,1-6H3 |
InChI-Schlüssel |
ZZAYKLSQGSWKHX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C=CC(=C1)C2=CN=CN2COCC[Si](C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



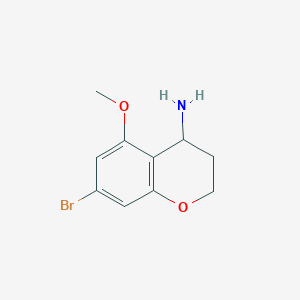
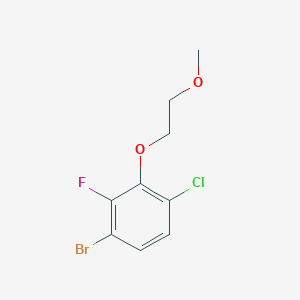
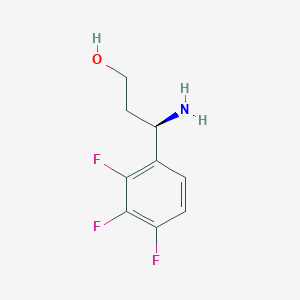

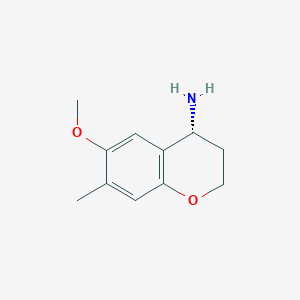
![(5-Fluoro-3-iodo-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol](/img/structure/B15235752.png)
![7-(2,2-Difluoroethoxy)imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B15235758.png)


